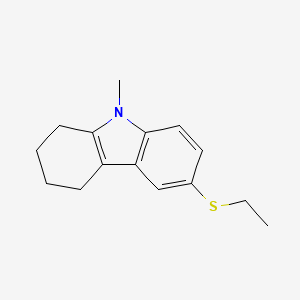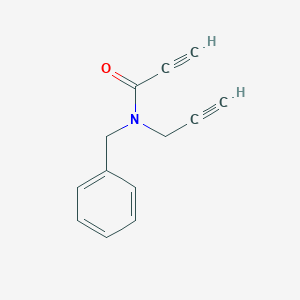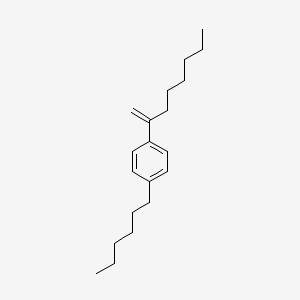
5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid is an organic compound with a complex structure that includes a cyclohexene ring, hexyl, and propyl groups attached to a hexanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with hexyl and propyl derivatives under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-1-en-1-ylboronic acid: Shares the cyclohexene ring structure but differs in functional groups and overall structure.
1-Cyclohexen-1-yl-boronic acid pinacol ester: Another compound with a cyclohexene ring, used in different chemical applications.
Uniqueness
5-(Cyclohex-1-EN-1-YL)-3-hexyl-2-propylhexanedioic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
220379-84-0 |
|---|---|
Fórmula molecular |
C21H36O4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
5-(cyclohexen-1-yl)-3-hexyl-2-propylhexanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-3-5-6-8-14-17(18(11-4-2)20(22)23)15-19(21(24)25)16-12-9-7-10-13-16/h12,17-19H,3-11,13-15H2,1-2H3,(H,22,23)(H,24,25) |
Clave InChI |
IURMGGCMSVXMBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(C1=CCCCC1)C(=O)O)C(CCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)
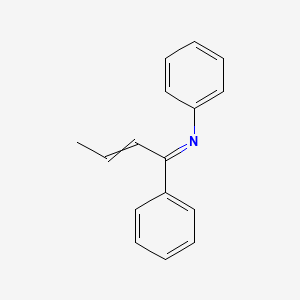


![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
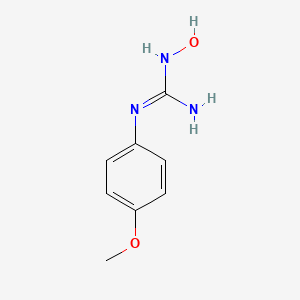
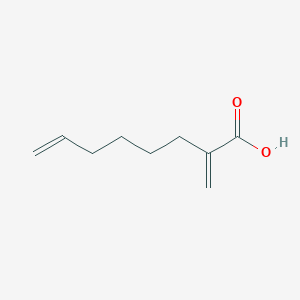
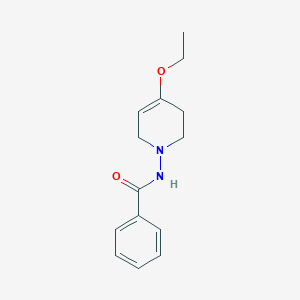
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
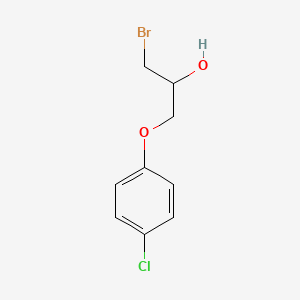
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
